molecular formula C13H9NO2 B6645625 5-(1-Benzofuran-2-yl)pyridin-3-ol

5-(1-Benzofuran-2-yl)pyridin-3-ol

Numéro de catalogue B6645625
Poids moléculaire: 211.22 g/mol
Clé InChI: KUEKOSHYTDDPSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(1-Benzofuran-2-yl)pyridin-3-ol, commonly known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

PNU-282987 acts as a selective agonist of α7 5-(1-Benzofuran-2-yl)pyridin-3-ol, which are widely distributed in the brain and play a crucial role in various physiological and pathological processes. Activation of α7 5-(1-Benzofuran-2-yl)pyridin-3-ol by PNU-282987 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways, including the activation of protein kinases and the release of neurotrophic factors.
Biochemical and physiological effects:
PNU-282987 has been shown to have various biochemical and physiological effects, including the enhancement of synaptic plasticity, the reduction of oxidative stress, and the modulation of neuroinflammation. It has also been shown to improve spatial memory and learning in animal models of Alzheimer's disease and to reduce anxiety-like behaviors in animal models of anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of PNU-282987 is its high selectivity for α7 5-(1-Benzofuran-2-yl)pyridin-3-ol, which allows for the specific modulation of this receptor subtype without affecting other 5-(1-Benzofuran-2-yl)pyridin-3-ol. However, one of the main limitations of PNU-282987 is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, the potential off-target effects of PNU-282987 on other receptors or signaling pathways should be carefully evaluated in future studies.

Orientations Futures

For the research on PNU-282987 include the development of more stable analogs with longer half-lives and improved pharmacokinetic properties. Additionally, the potential therapeutic applications of PNU-282987 in other neurological and psychiatric disorders, such as Parkinson's disease and addiction, should be further explored. Finally, the underlying mechanisms of the effects of PNU-282987 on synaptic plasticity, neuroinflammation, and oxidative stress should be elucidated to better understand its potential therapeutic value.

Méthodes De Synthèse

The synthesis of PNU-282987 involves several steps, including the preparation of the pyridine starting material, the coupling of the pyridine with the benzofuran moiety, and the final purification of the product. The most commonly used method for the synthesis of PNU-282987 is the Hantzsch pyridine synthesis, which involves the condensation of 2-acetylpyridine with formaldehyde and ammonium acetate, followed by the addition of 2-bromo-5-fluorobenzofuran and sodium hydride.

Applications De Recherche Scientifique

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders.

Propriétés

IUPAC Name

5-(1-benzofuran-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-11-5-10(7-14-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKOSHYTDDPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.